molecular formula C15H10N2O3 B14423723 2-Quinoxalinecarboxaldehyde, 3-phenyl-, 1,4-dioxide CAS No. 81485-18-9

2-Quinoxalinecarboxaldehyde, 3-phenyl-, 1,4-dioxide

Cat. No.: B14423723
CAS No.: 81485-18-9
M. Wt: 266.25 g/mol
InChI Key: FCZVWICVFFQUNR-UHFFFAOYSA-N
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Description

2-Quinoxalinecarboxaldehyde, 3-phenyl-, 1,4-dioxide is a heterocyclic compound that belongs to the class of quinoxaline 1,4-dioxides. These compounds are known for their diverse biological activities, including antimicrobial, antitumoral, and anti-inflammatory properties . The structure of this compound consists of a quinoxaline ring with a phenyl group and an aldehyde group at specific positions, along with two oxygen atoms bonded to the nitrogen atoms in the pyrazine ring.

Preparation Methods

The synthesis of 2-Quinoxalinecarboxaldehyde, 3-phenyl-, 1,4-dioxide typically involves multi-step reactions. The oxidation of the nitrogen atoms in the pyrazine ring to form the 1,4-dioxide structure is a crucial step in the synthesis . Industrial production methods may involve optimized reaction conditions and catalysts to improve yield and purity.

Chemical Reactions Analysis

2-Quinoxalinecarboxaldehyde, 3-phenyl-, 1,4-dioxide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-Quinoxalinecarboxaldehyde, 3-phenyl-, 1,4-dioxide involves the generation of reactive oxygen species (ROS) and the inhibition of key enzymes and pathways. The compound can cause DNA damage in microbial and cancer cells, leading to cell death . It also interacts with various molecular targets, including proteins and enzymes involved in oxidative stress and inflammation .

Comparison with Similar Compounds

2-Quinoxalinecarboxaldehyde, 3-phenyl-, 1,4-dioxide is unique due to its specific structure and biological activities. Similar compounds include:

These compounds share the quinoxaline 1,4-dioxide core structure but differ in their substituents and specific biological activities.

Properties

CAS No.

81485-18-9

Molecular Formula

C15H10N2O3

Molecular Weight

266.25 g/mol

IUPAC Name

1-oxido-4-oxo-3-phenylquinoxalin-4-ium-2-carbaldehyde

InChI

InChI=1S/C15H10N2O3/c18-10-14-15(11-6-2-1-3-7-11)17(20)13-9-5-4-8-12(13)16(14)19/h1-10H

InChI Key

FCZVWICVFFQUNR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(N(C3=CC=CC=C3[N+]2=O)[O-])C=O

Origin of Product

United States

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